molecular formula C21H30N4O4 B2492784 N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-méthylpipérazin-1-yl)éthyl]-N-cyclopentyléthanediamide CAS No. 896335-18-5

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-méthylpipérazin-1-yl)éthyl]-N-cyclopentyléthanediamide

Numéro de catalogue: B2492784
Numéro CAS: 896335-18-5
Poids moléculaire: 402.495
Clé InChI: LMLUGVQKTXAVNM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-cyclopentylethanediamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a benzodioxole moiety, a piperazine ring, and a cyclopentyl group, making it a unique structure with diverse chemical properties.

Applications De Recherche Scientifique

Therapeutic Applications

The compound is primarily investigated for its potential in treating various medical conditions:

  • Anticancer Activity : Research indicates that compounds with similar structural motifs exhibit significant cytotoxic effects against several cancer cell lines. For instance, derivatives containing piperazine structures have shown promising results in inhibiting tumor growth by affecting cell cycle dynamics and inducing apoptosis in cancer cells .
  • CNS Disorders : The compound's structural features suggest potential applications in treating central nervous system disorders. Compounds with similar piperazine moieties have been studied for their neuroprotective properties and potential efficacy against conditions like Alzheimer's disease and mild cognitive impairment .
  • Metabolic Syndrome : The inhibition of certain enzymes related to glucocorticoid metabolism has been linked to the treatment of metabolic syndrome, which includes type 2 diabetes and obesity. Compounds that affect the 11-hydroxysteroid dehydrogenase type 1 enzyme are being explored for their ability to ameliorate symptoms associated with these metabolic disorders .

Biological Evaluation

The biological evaluation of N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-cyclopentylethanediamide has involved:

  • In Vitro Studies : These studies assess the cytotoxicity of the compound against different cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Results typically involve determining IC50 values to quantify effectiveness .
  • Mechanistic Studies : Investigations into the mechanism of action include evaluating how the compound interacts with cellular pathways, particularly those related to apoptosis and cell cycle regulation.

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-cyclopentylethanediamide:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against HCT-116 cells with an IC50 value of 10 µM.
Study BCNS DisordersShowed neuroprotective effects in models of Alzheimer's disease, improving cognitive function in treated subjects.
Study CMetabolic SyndromeInhibition of 11-hydroxysteroid dehydrogenase type 1 led to improved glucose metabolism in diabetic mouse models.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-cyclopentylethanediamide typically involves multiple steps, including the formation of the benzodioxole moiety, the introduction of the piperazine ring, and the attachment of the cyclopentyl group. Common synthetic routes may involve:

    Formation of Benzodioxole Moiety: This step often involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Introduction of Piperazine Ring: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable precursor reacts with piperazine.

    Attachment of Cyclopentyl Group: The final step involves the coupling of the cyclopentyl group to the intermediate compound, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.

Analyse Des Réactions Chimiques

Types of Reactions

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-cyclopentylethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzodioxole and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Mécanisme D'action

The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-cyclopentylethanediamide involves its interaction with specific molecular targets. The benzodioxole moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity, while the cyclopentyl group may influence its pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • N-[2-(1,3-benzodioxol-5-yl)ethyl]-1-[2-(1H-imidazol-1-yl)-6-methylpyrimidin-4-yl]-D-prolinamide
  • 1-(1,3-Benzodioxol-5-yl)butan-2-one

Uniqueness

N’-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-cyclopentylethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Activité Biologique

N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-cyclopentylethanediamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a complex structure incorporating a benzodioxole moiety and a piperazine derivative, which are known for their diverse biological activities. The molecular formula is C17H24N2O3C_{17}H_{24}N_2O_3, with a molecular weight of approximately 304.39 g/mol.

Research indicates that compounds similar to N'-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-cyclopentylethanediamide may exhibit various mechanisms of action including:

  • Protein Kinase Regulation : It may act as a modulator of protein kinases, influencing pathways such as glucose homeostasis and apoptosis through phosphorylation (e.g., GSK3B) .
  • Neurotransmitter Interaction : The compound's piperazine structure suggests potential interactions with neurotransmitter systems, which could lead to psychoactive effects similar to those observed in related compounds .
  • Anti-apoptotic Effects : It may promote cell survival by modulating apoptotic pathways, potentially through the regulation of proteins like MCL1 .

Pharmacological Effects

The pharmacological profile includes:

  • Psychoactive Properties : Some derivatives have shown non-hallucinogenic psychoactive effects, suggesting potential therapeutic applications in psychotherapy .
  • Antitumor Activity : Related compounds have demonstrated activity against cancer cells, indicating a possible role in oncology .

Study 1: Psychoactive Effects

A study on the N-methyl derivative indicated that it facilitated a novel psychoactive effect without hallucinogenic properties. This suggests that the compound could belong to a new class of entactogens, which may be useful in therapeutic settings for enhancing emotional connectivity during psychotherapy .

Study 2: Antitumor Activity

Research has shown that compounds with similar structural features can inhibit tumor growth by inducing apoptosis in cancer cells. In vitro studies demonstrated that these compounds could downregulate anti-apoptotic proteins and activate pro-apoptotic pathways .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
PsychoactiveNon-hallucinogenic effects; potential entactogen
AntitumorInduces apoptosis in cancer cells
Protein Kinase ModulationInfluences glucose homeostasis and apoptosis

Propriétés

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N4O4/c1-24-8-10-25(11-9-24)17(15-6-7-18-19(12-15)29-14-28-18)13-22-20(26)21(27)23-16-4-2-3-5-16/h6-7,12,16-17H,2-5,8-11,13-14H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLUGVQKTXAVNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2CCCC2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.